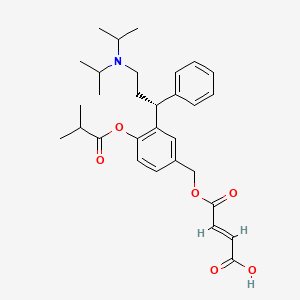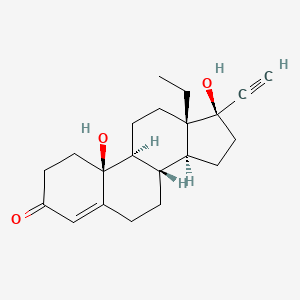
10|A-Hydroxy D-(-)-Norgestrel
Overview
Description
Scientific Research Applications
Comparative Analysis of Estrogenic Activity
A study by Catherino and Jordan (1995) examined the estrogenic activity of various 19-norprogestin derivatives, including norgestrel, against known estrogens like estradiol. They found that norgestrel can stimulate transcription, akin to estrogens, indicating its potential estrogenic properties in certain contexts (Catherino & Jordan, 1995).
Metabolism and Transformation
Littleton and Fortherby (1967) investigated the metabolism of norgestrel in humans, focusing on differences between the D and L forms. They found significant variations in the metabolites of these forms, suggesting complexities in how norgestrel is processed in the human body (Littleton & Fortherby, 1967).
Biotransformation by Microalgae
Peng et al. (2014) studied the biotransformation of norgestrel by freshwater microalgae. They found that these microalgae could efficiently transform norgestrel, suggesting a role for these organisms in mitigating the environmental impact of synthetic steroids like norgestrel (Peng et al., 2014).
Neuroprotection in Retinal Diseases
Wyse-Jackson et al. (2016) explored the use of norgestrel as a drug candidate for treating retinitis pigmentosa, a degenerative eye disease. Their study focused on identifying the receptor target of norgestrel in the retina and its mechanism of action, highlighting its potential in photoreceptor neuroprotection (Wyse-Jackson et al., 2016).
Lipoprotein Metabolism in Postmenopausal Women
Hirvonen, Mälkönen, and Manninen (1981) studied the effects of norgestrel on lipoprotein metabolism in postmenopausal women. Their research suggests that norgestrel may influence cholesterol levels and high-density lipoprotein (HDL) cholesterol, contributing to our understanding of its metabolic effects (Hirvonen, Mälkönen, & Manninen, 1981).
Mechanism of Action
Target of Action
10-Hydroxy D-(-)-Norgestrel, also known as 10-Hydroxy-2-decenoic acid (10-HDA), is a major fatty acid found in royal jelly . It has been shown to have various pharmacological activities, including anti-inflammatory and anti-bacterial effects . The primary targets of 10-HDA are pro-inflammatory cytokines such as Interleukin (IL)-8, IL-1β, and tumor necrosis factor-alpha (TNF-α) . These cytokines play a crucial role in the immune response, and their modulation by 10-HDA contributes to its anti-inflammatory activity .
Mode of Action
10-HDA interacts with its targets by modulating their production. For instance, it has been shown to significantly decrease the production of IL-8, IL-1β, and TNF-α, while increasing the production of IL-1 receptor antagonist (IL-1ra), a cytokine that inhibits the production of IL-1 . This modulation of cytokine production results in an overall anti-inflammatory effect .
Biochemical Pathways
10-HDA affects several biochemical pathways. It has been shown to downregulate the expression of the nuclear factor-kappa B (NF-κB) pathway, which is primarily responsive to pro-inflammatory cytokines . By downregulating this pathway, 10-HDA contributes to the reduction of inflammation . Additionally, 10-HDA has been shown to affect signal transduction pathways in A549 cells, inhibiting the migration of lung cancer cells .
Result of Action
The modulation of cytokine production by 10-HDA results in a reduction of inflammation, making it a potential anti-inflammatory agent . Additionally, its ability to inhibit the migration of lung cancer cells suggests potential anti-cancer properties . Furthermore, 10-HDA has been shown to have anti-bacterial activity against several pathogens, including Staphylococcus aureus .
properties
IUPAC Name |
(8S,9S,10S,13S,14S,17R)-13-ethyl-17-ethynyl-10,17-dihydroxy-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O3/c1-3-19-10-8-18-16(17(19)9-11-20(19,23)4-2)6-5-14-13-15(22)7-12-21(14,18)24/h2,13,16-18,23-24H,3,5-12H2,1H3/t16-,17-,18-,19-,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMTZYQYDIREIIA-HXIANDDZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@]34O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40857732 | |
| Record name | (8S,9S,10S,13S,14S,17R)-13-Ethyl-17-ethynyl-10,17-dihydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10beta-Hydroxylevonorgestrel | |
CAS RN |
21508-50-9 | |
| Record name | 10beta-Hydroxylevonorgestrel | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021508509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (8S,9S,10S,13S,14S,17R)-13-Ethyl-17-ethynyl-10,17-dihydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40857732 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 10.BETA.-HYDROXYLEVONORGESTREL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M8ZTL23HWP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



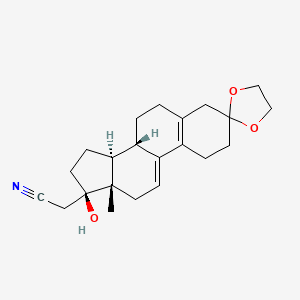
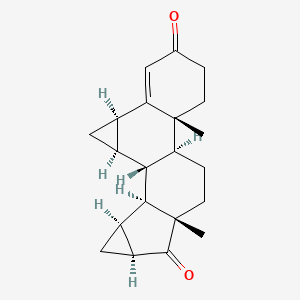
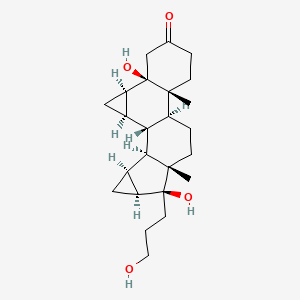

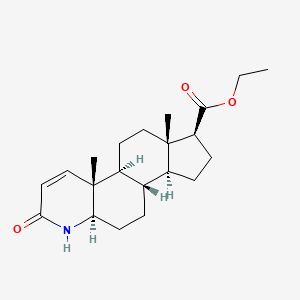






![2-{(1S)-3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-methylphenyl 2-methylpropanoate](/img/structure/B601958.png)
